3,5-Dichlorothiophene-2-carboxylic Acid: Technical Monograph
3,5-Dichlorothiophene-2-carboxylic Acid: Technical Monograph
This guide details the chemical properties, synthesis, and reactivity of 3,5-Dichlorothiophene-2-carboxylic acid (CAS 89166-94-9). It is designed for researchers in medicinal chemistry and process development, focusing on its role as a regioselective scaffold and a critical impurity marker in pharmaceutical manufacturing.[1]
[1][2]
Chemical Identity & Physical Profile
3,5-Dichlorothiophene-2-carboxylic acid is a halogenated heteroaromatic building block. Its specific substitution pattern—placing chlorine atoms at the C3 (
| Property | Data |
| CAS Number | 89166-94-9 |
| IUPAC Name | 3,5-Dichlorothiophene-2-carboxylic acid |
| Molecular Formula | |
| Molecular Weight | 197.04 g/mol |
| Appearance | Pale beige to off-white crystalline solid |
| Melting Point | 147–151 °C (Isomer dependent; typically lower than 4,5-isomer) |
| pKa (Predicted) | ~2.8 – 3.2 (Increased acidity vs. unsubstituted thiophene-2-carboxylic acid due to -I effect of Cl) |
| Solubility | Soluble in DMSO, Methanol, EtOAc; sparingly soluble in water |
Synthetic Routes & Manufacturing Logic
Unlike the 5-chloro derivative (used in Rivaroxaban), the 3,5-dichloro isomer is challenging to synthesize via direct electrophilic halogenation because the C2-carboxyl group directs incoming electrophiles to the C4 and C5 positions.[1]
Primary Route: Lithiation-Carboxylation (Regioselective)
The most reliable laboratory method avoids direct chlorination of the acid.[2] Instead, it utilizes the inherent
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Starting Material: 2,4-Dichlorothiophene.[2]
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Mechanism: Treatment with n-Butyllithium (n-BuLi) effects selective deprotonation at the C5 position (alpha to sulfur).[2] However, since C2 and C5 are both alpha positions, and C2 is less sterically hindered in 3,4-dichlorothiophene, the starting material choice is critical.[1]
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Correction: To get the 3,5-dichloro-2-acid, one must start with 2,4-dichlorothiophene . The proton at C5 (adjacent to Sulfur) is the most acidic.
-
Lithiation:
-BuLi deprotonates C5.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Quench: Reaction with
yields the target acid.[3]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-
Secondary Route: Oxidative Chlorination (Industrial Impurity Formation)
In industrial settings, this compound often arises as a process impurity during the manufacture of 5-chlorothiophene-2-carboxylic acid.[2] Over-chlorination of thiophene-2-carboxylic acid leads to a mixture of 4,5-dichloro (major) and 3,5-dichloro (minor) isomers.
Figure 1: Synthesis pathways. The lithiation route (solid lines) offers regiocontrol, while direct chlorination (dashed) produces the compound as a byproduct.
Reactivity Profile & Mechanistic Insights
The 3,5-dichloro scaffold presents three distinct reactive centers, allowing for orthogonal functionalization.[1]
A. C2-Carboxylic Acid (Amide Coupling)
The carboxylic acid is the primary handle for medicinal chemistry.[2]
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Reactivity: High. The electron-withdrawing chlorines at C3 and C5 increase the electrophilicity of the carbonyl carbon, facilitating activation.[1]
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Steric Constraint: The C3-chlorine atom (ortho to the acid) creates significant steric bulk.[2]
B. C5-Chlorine (Nucleophilic Attack / Suzuki)[2]
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Electronic Environment: The C5 position is
to the sulfur atom. In thiophenes,ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -halogens are significantly more reactive toward oxidative addition (Pd) and Nucleophilic Aromatic Substitution ( ) than -halogens. -
Selectivity: In cross-coupling reactions (e.g., Suzuki-Miyaura), the C5-Cl will react before the C3-Cl. This allows for the sequential construction of non-symmetrical diaryl thiophenes.
C. C3-Chlorine (Inert/Scaffold)[2]
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Reactivity: Low. The C3 position is
to sulfur and sterically shielded by the C2-carbonyl and C4-H.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Function: Typically serves as a metabolic blocker or to enforce a specific dihedral angle in the final drug molecule (atropisomerism potential).[2]
Figure 2: Orthogonal reactivity map of the 3,5-dichlorothiophene scaffold.
Applications in Medicinal Chemistry
Bioisosterism & Scaffold Design
This moiety is often used as a bioisostere for dichlorophenyl rings.[2] The thiophene sulfur offers a potential hydrogen bond acceptor site, while the C3/C5 chlorines modulate lipophilicity (LogP) and metabolic stability.
-
Case Study (Antivirals): Research into anti-norovirus agents has utilized halogenated thiophene carboxamides.[2][4] The 3,5-dichloro substitution pattern was evaluated to optimize binding affinity against viral proteases, where the halogens fill hydrophobic pockets in the target protein.[1]
Pharmaceutical Impurity Management
In the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban ), 5-chlorothiophene-2-carboxylic acid is a key starting material.[5]
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Critical Quality Attribute (CQA): The 3,5-dichloro isomer is a known process-related impurity.[2] Because the C3-Cl is unreactive during the subsequent coupling steps, it can carry through to the final drug substance.[1]
-
Detection: High-Performance Liquid Chromatography (HPLC) methods are required to separate the 3,5-dichloro impurity from the 5-chloro parent and the 4,5-dichloro isomer.[1]
Experimental Protocols
Protocol A: Activation and Amide Coupling (General)
Due to C3-steric hindrance, acid chloride activation is preferred over carbodiimide coupling.
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Activation: Suspend 3,5-dichlorothiophene-2-carboxylic acid (1.0 equiv) in anhydrous DCM. Add catalytic DMF (0.05 equiv) followed by oxalyl chloride (1.2 equiv) dropwise at 0°C.[2]
-
Conversion: Allow to warm to room temperature and stir for 2 hours (gas evolution ceases). Concentrate in vacuo to yield the acid chloride.[2]
-
Coupling: Redissolve acid chloride in DCM. Add the amine (1.1 equiv) and DIPEA (2.0 equiv) at 0°C. Stir at RT for 4–12 hours.
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Workup: Wash with 1N HCl, sat.
, and brine.[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Protocol B: Regioselective Suzuki Coupling at C5
Validates the higher reactivity of the
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Reagents: 3,5-Dichlorothiophene derivative (1.0 equiv), Aryl boronic acid (1.1 equiv),
(5 mol%),ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> (2.0 equiv).[1] -
Solvent: DME/Water (3:1, degassed).[2]
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Conditions: Heat to 80°C under Argon for 4–6 hours.
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Observation: The product will be the 5-aryl-3-chlorothiophene .[2] The C3-Cl remains intact due to the milder conditions and steric protection.[2]
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The acid functionality can catalyze slow decomposition if exposed to moisture.[2]
-
Handling: Use standard PPE. Avoid contact with strong oxidizing agents and strong bases.[2]
References
-
PubChem. 3,5-Dichlorothiophene-2-carboxylic acid (CAS 89166-94-9).[2] National Library of Medicine.[2] Link[2]
-
Eyer, M. et al. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents.[2] Chemical and Pharmaceutical Bulletin, 2016. (Demonstrates use of halogenated thiophene scaffolds). Link
-
Rivaroxaban Patent Literature. Process for determining the suitability for distribution of a batch of a thiophene-2-carboxamide derivative.[2] WO2012035057A2.[2] (Identifies 3,5-dichloro isomer as a critical impurity). Link
-
Beilstein J. Org.[2] Chem. Development of potential manufacturing routes for substituted thiophenes.[2][3][6] 2007.[2][3][7] (General methodologies for thiophene carboxylation). Link
Sources
- 1. CN108997305B - A compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid and preparation method thereof - Google Patents [patents.google.com]
- 2. 4,5-Dichlorothiophene-2-carboxylic acid | C5H2Cl2O2S | CID 305687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2012035057A2 - Process for determining the suitability for distribution of a batch of a thiophene-2-carboxamide derivative - Google Patents [patents.google.com]
- 6. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
